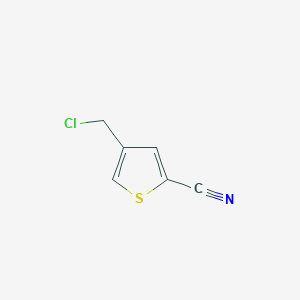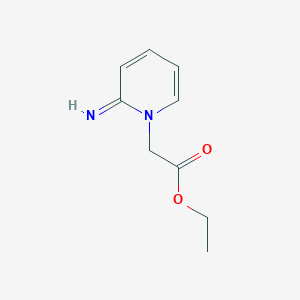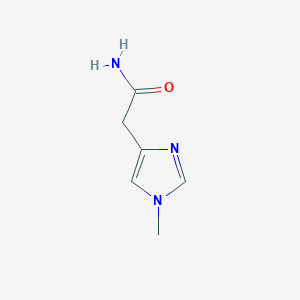![molecular formula C14H10N2O B13670609 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an ice bath to maintain low temperatures, ensuring the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of imines or thioethers.
Aplicaciones Científicas De Investigación
6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a ligand in coordination chemistry and can be used in the study of enzyme mechanisms.
Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Utilized in the development of advanced materials, such as luminescent dyes and sensors.
Mecanismo De Acción
The mechanism of action of 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Contains a chlorine substituent, which can alter its chemical properties and biological activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits different functional groups, leading to varied applications in medicinal chemistry.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H10N2O |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-10-13-8-15-14-7-6-12(9-16(13)14)11-4-2-1-3-5-11/h1-10H |
Clave InChI |
WGZNNZNJEVYEDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C(=NC=C3C=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)





![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)

![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)





